tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C9H19ClN2O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used as a building block in organic synthesis and has applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 2-(aminomethyl)azetidine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The tert-butyl group serves as a protecting group for the carboxylate, which can be removed under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .
Scientific Research Applications
tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biological pathways, depending on its structure and functional groups. The azetidine ring and the amino group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- tert-Butyl 3-aminoazetidine-1-carboxylate
- Methyl 1-Boc-azetidine-3-carboxylate
Uniqueness
tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate hydrochloride is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, enhancing its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)azetidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-5-4-7(11)6-10;/h7H,4-6,10H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJREZUZOFJPGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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